molecular formula C12H11F3O2 B13727995 8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol

8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol

Cat. No.: B13727995
M. Wt: 244.21 g/mol
InChI Key: HSYDVMDPGDHFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol is a complex organic compound characterized by the presence of a trifluoromethyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol is unique due to its specific structural configuration, which combines the trifluoromethyl group with the indeno-furan framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

8-(trifluoromethyl)-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ol

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)11(16)5-3-7-1-2-9-8(10(7)11)4-6-17-9/h1-2,16H,3-6H2

InChI Key

HSYDVMDPGDHFKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC3=C2CCO3)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.